molecular formula C12H19N3O B7560897 (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone

(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone

Cat. No. B7560897
M. Wt: 221.30 g/mol
InChI Key: NLEIJWWVUHQEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone is a chemical compound that belongs to the class of pyrazolyl-pyrrolidines. It has been found to have potential applications in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone involves the inhibition of FAAH. This leads to an increase in the levels of endocannabinoids, which can then bind to cannabinoid receptors and produce various physiological effects. The compound has also been found to have other targets, such as the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG).
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily mediated through the endocannabinoid system. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. It has also been shown to have potential applications in the treatment of various diseases, such as pain, anxiety, and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone in lab experiments include its potency and selectivity as an inhibitor of FAAH. It has also been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using this compound is its potential off-target effects, as it has been found to have other targets besides FAAH.

Future Directions

There are several future directions for research on (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone. One direction is to further investigate its potential applications in the treatment of various diseases, such as pain, anxiety, and inflammation. Another direction is to study its effects on other physiological processes, such as appetite regulation and immune function. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.

Synthesis Methods

The synthesis of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 1-methyl-5-propan-2-ylpyrazole-3-carboxylic acid with pyrrolidine and thionyl chloride. The resulting product is then treated with methylamine to obtain the final compound. This synthesis method has been reported in the literature and has been found to be efficient and reliable.

Scientific Research Applications

(1-Methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone has potential applications in scientific research as a tool for studying various biological processes. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

(1-methyl-5-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9(2)11-8-10(13-14(11)3)12(16)15-6-4-5-7-15/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEIJWWVUHQEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.